molecular formula C24H28N6O2 B10918192 6-(4-methoxyphenyl)-1,3-dimethyl-N-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-(4-methoxyphenyl)-1,3-dimethyl-N-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10918192
M. Wt: 432.5 g/mol
InChI Key: XIPXRBAVRJOALY-UHFFFAOYSA-N
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Description

6-(4-methoxyphenyl)-1,3-dimethyl-N-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core, a methoxyphenyl group, and a pyrazolylpropyl side chain. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methoxyphenyl)-1,3-dimethyl-N-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the methoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.

    Attachment of the pyrazolylpropyl side chain: This can be done through nucleophilic substitution or coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

6-(4-methoxyphenyl)-1,3-dimethyl-N-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

6-(4-methoxyphenyl)-1,3-dimethyl-N-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-(4-methoxyphenyl)-1,3-dimethyl-N-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-methoxyphenyl)-1,3-dimethyl-N-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its pyrazolo[3,4-b]pyridine core and methoxyphenyl group differentiate it from other similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C24H28N6O2

Molecular Weight

432.5 g/mol

IUPAC Name

6-(4-methoxyphenyl)-1,3-dimethyl-N-[2-methyl-3-(3-methylpyrazol-1-yl)propyl]pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C24H28N6O2/c1-15(14-30-11-10-16(2)27-30)13-25-24(31)20-12-21(18-6-8-19(32-5)9-7-18)26-23-22(20)17(3)28-29(23)4/h6-12,15H,13-14H2,1-5H3,(H,25,31)

InChI Key

XIPXRBAVRJOALY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)CC(C)CNC(=O)C2=CC(=NC3=C2C(=NN3C)C)C4=CC=C(C=C4)OC

Origin of Product

United States

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